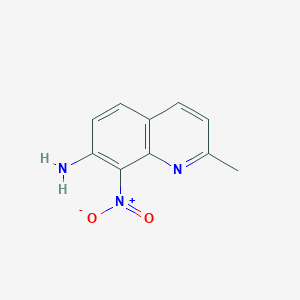

2-Methyl-8-nitroquinolin-7-amine

Overview

Description

2-Methyl-8-nitroquinolin-7-amine is a chemical compound used in scientific research . Its applications range from drug discovery to material science.

Synthesis Analysis

The synthesis of quinoline and its derivatives, including this compound, often involves α,β-unsaturated aldehydes . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported .Molecular Structure Analysis

The molecular structure of this compound has been optimized using density functional theory . The vibrational frequencies and geometrical parameters of the molecule have been obtained and compared with experimental data .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and structure .Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Methyl-8-nitroquinolin-7-amine is used in various synthesis processes. It can undergo oxidative methylamination to form mono- and bis(methylamino)-substituted compounds, as observed in the study of nitroquinolines (Woźniak & Grzegożek, 1993).

- A study on the synthesis of 1-substituted 3-nitroquinolin-4(1H)-ones demonstrates the utility of this compound in creating novel compounds via nucleophilic cyclization reactions (Rádl & Chan, 1994).

Antibacterial Properties

- The antibacterial properties of this compound derivatives have been explored. A study focusing on the synthesis of new 8-nitrofluoroquinolone models revealed interesting antibacterial activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Advanced Chemical Synthesis Techniques

- This compound plays a role in advanced synthesis techniques. For example, an improved multistep synthetic route for a tridentate terpyridyl ligand, which involves the selective nitration and subsequent reactions of nitroquinoline, highlights the compound's versatility in complex chemical syntheses (Zibaseresht et al., 2013).

Reactivity and Mechanism Studies

- Investigations into the reactivity and mechanism of reactions involving this compound are significant. For instance, the study of the reaction mechanism of CuFL1 with nitric oxide, where this compound is a part of the CuFL1 compound, provides insights into the fundamental aspects of its chemical behavior (McQuade et al., 2010).

Involvement in Potential Therapeutic Agents

- While excluding direct drug use and dosage information, it's worth noting the exploration of this compound derivatives in potential therapeutic applications. A study on the antidepressant-like effect of a molecule related to this compound underscores the broader research interest in this compound for potential medical applications (Dhir & Kulkarni, 2011).

Properties

IUPAC Name |

2-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRINVSPFFGRSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302099 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-02-3 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)

![[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B1401170.png)

![Potassium trifluoro[(4-fluorophenyl)methyl]boranuide](/img/structure/B1401171.png)